BE“GHE Foundational & Exploratory

Check Availability & Pricing

An In-depth Technical Guide to the Structure and
Stereochemistry of (-)-Verbenene

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: (-)-Verbenene

Cat. No.: B13429258

For Researchers, Scientists, and Drug Development Professionals

Abstract

(-)-Verbenene, a bicyclic monoterpene, is a chiral molecule of significant interest in various
fields of chemical research. This technical guide provides a comprehensive overview of the
structure and stereochemistry of (-)-Verbenene, including its chemical identity, key
physicochemical properties, and detailed stereochemical configuration. This document also
outlines an experimental protocol for a plausible synthetic route and presents available
spectroscopic data for its characterization. A logical diagram illustrating the stereochemical
relationships of related compounds is also provided to aid in the understanding of its chiral
nature.

Chemical Identity and Physicochemical Properties

(-)-Verbenene is a naturally occurring bicyclic monoterpene. Its fundamental properties are
summarized in the table below.
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Property Value Source
Molecular Formula CioH14 [NIST, PubChem]
Molecular Weight 134.22 g/mol [NIST, PubChem]

(1S,5S)-6,6-dimethyl-4-

IUPAC Name methylidenebicyclo[3.1.1]hept-  [PubChem]
2-ene
CAS Registry Number 4080-46-0 [NIST, PubChem]

Colorless to pale yellow liquid
Appearance . [The Good Scents Company]
(estimated)

Boiling Point 162-164 °C at 760 mmHg [The Good Scents Company]

Insoluble in water; soluble in
[The Good Scents Company,

Solubility alcohol and most organic Wikipedial
ikipedia

solvents.

Stereochemistry of (-)-Verbenene

The stereochemistry of (-)-Verbenene is defined by the spatial arrangement of atoms at its two
chiral centers. The levorotatory nature of this enantiomer, indicated by the "(-)" prefix,
corresponds to a specific absolute configuration.

Absolute Configuration

The absolute configuration of the chiral centers in (-)-Verbenene is determined using the Cahn-
Ingold-Prelog (CIP) priority rules. The two stereocenters are located at the bridgehead carbons
of the bicyclo[3.1.1]heptane ring system. Based on its relationship to (-)-Verbenone, which has
a known (1S,5S) configuration, and the stereochemically defined IUPAC name, the absolute
configuration of (-)-Verbenene is (1S,5S).[1]

The IUPAC Standard InChl for the enantiomer that includes the stereochemical information
consistent with (-)-Verbenene is InChl=1S/C10H14/c1-7-4-5-8-6-9(7)10(8,2)3/h4-5,8-
9H,1,6H2,2-3H3/t8-,9-/m0/s1.[2] The /t8-,9- and /m0 components of this string define the
specific stereochemical arrangement of the molecule.
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Enantiomers and Related Stereoisomers

(-)-Verbenene is one of two enantiomers of Verbenene. Its mirror image, which is non-
superimposable, is (+)-Verbenene, with the opposite (1R,5R) configuration. These enantiomers
exhibit identical physical properties except for the direction in which they rotate plane-polarized
light.

The stereochemical relationships between (-)-Verbenene, its enantiomer, and its precursor (-)-
Verbenone are crucial for understanding its synthesis and biological activity.

Verbenene Enantiomers

Precursor
Enantiomeric Relationship
(-)-Verbenone Wittig Reaction | (-)-vVerbenene | (Mirror Images) | (+)-Verbenene
(18,5S) (1S,5S) (1R,5R)

Click to download full resolution via product page

Stereochemical relationship of (-)-Verbenene.

Synthesis of (-)-Verbenene

A common and effective method for the synthesis of alkenes from ketones is the Wittig
reaction.[3][4] This makes it a suitable method for the preparation of (-)-Verbenene from its
corresponding ketone, (-)-Verbenone.

Proposed Experimental Protocol: Wittig Reaction

This protocol describes the synthesis of (-)-Verbenene from (-)-Verbenone using
methylenetriphenylphosphorane as the Wittig reagent.

Materials:
e (-)-Verbenone
¢ Methyltriphenylphosphonium bromide

e n-Butyllithium (n-BuLi) in hexane
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e Anhydrous tetrahydrofuran (THF)

e Saturated aqueous ammonium chloride (NH4Cl)
e Anhydrous magnesium sulfate (MgSOa)

o Diethyl ether

e Hexane

« Silica gel for column chromatography
Procedure:

o Preparation of the Wittig Reagent (Ylide):

o In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a
nitrogen inlet, and a rubber septum, suspend methyltriphenylphosphonium bromide in
anhydrous THF under a nitrogen atmosphere.

o Cool the suspension to 0 °C in an ice bath.

o Slowly add a solution of n-butyllithium in hexane dropwise to the suspension with vigorous
stirring.

o Allow the resulting deep red or orange solution of the ylide to warm to room temperature
and stir for 1 hour.

» Wittig Reaction:
o Cool the ylide solution back to 0 °C.

o Dissolve (-)-Verbenone in a minimal amount of anhydrous THF and add it dropwise to the
ylide solution via a syringe.

o After the addition is complete, allow the reaction mixture to warm to room temperature and
stir overnight.
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o Work-up and Purification:

o Quench the reaction by the slow addition of a saturated agueous solution of ammonium
chloride.

o Transfer the mixture to a separatory funnel and extract with diethyl ether.

o Combine the organic layers and wash with brine, then dry over anhydrous magnesium
sulfate.

o Filter the solution and concentrate the solvent under reduced pressure.

o Purify the crude product by column chromatography on silica gel, eluting with hexane, to
yield pure (-)-Verbenene.

Spectroscopic Data

The characterization of (-)-Verbenene relies on various spectroscopic techniques. Below is a
summary of expected and reported data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While a complete, high-resolution NMR dataset for (-)-Verbenene is not readily available in the
searched literature, the expected chemical shifts can be inferred from the structure and data for
similar compounds.

Expected *H NMR Chemical Shifts:

 Vinyl Protons: Signals for the exocyclic methylene protons (=CHz) are expected in the region
of 4.5-5.5 ppm. The protons on the endocyclic double bond would appear in a similar or
slightly downfield region.

« Allylic Protons: Protons on carbons adjacent to the double bonds would resonate in the
range of 2.0-2.5 ppm.

o Alkyl Protons: The bridgehead protons and other aliphatic protons would appear between 1.0
and 2.0 ppm.
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» Methyl Protons: The gem-dimethyl groups on the bicyclic ring would likely show two distinct
singlets in the range of 0.8-1.3 ppm.

Expected 3C NMR Chemical Shifts:

o Alkene Carbons: The carbons of the double bonds are expected to appear in the downfield
region of the spectrum, typically between 100 and 150 ppm.

 Aliphatic Carbons: The sp? hybridized carbons of the bicyclic ring system would be found in
the upfield region, generally between 20 and 60 ppm.

Infrared (IR) Spectroscopy

The IR spectrum of (-)-Verbenene would be characterized by the following absorption bands:

Functional Group Wavenumber (cm~?) Intensity

=C-H stretch (sp?) 3010-3095 Medium

C-H stretch (sp?) 2850-2960 Strong

C=C stretch (alkene) 1640-1680 Medium to Weak
C-H bend (alkene) 890-990 Strong

The C=C stretching vibration for the exocyclic methylene group is a key characteristic feature.

[LIE51i6]07118]

Gas Chromatography-Mass Spectrometry (GC-MS)

In a GC-MS analysis, (-)-Verbenene would exhibit a specific retention time on a given column.
The mass spectrum would show a molecular ion peak (M*) at m/z = 134. The fragmentation
pattern would be characteristic of a bicyclic monoterpene, with major fragments arising from the
loss of methyl (m/z = 119) and other alkyl groups, as well as rearrangements of the bicyclic
core.[9][10][11][12][13]

Conclusion
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(-)-Verbenene is a chiral molecule with a defined (1S,5S) absolute configuration. Its structure
and stereochemistry can be unambiguously determined through a combination of
spectroscopic methods and by understanding its relationship to stereochemically defined
precursors like (-)-Verbenone. The Wittig reaction provides a viable synthetic route for its
preparation. The data and protocols presented in this guide serve as a valuable resource for
researchers engaged in the study and application of this and related chiral monoterpenes.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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